molecular formula C18H25N3O3 B4230587 1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione

1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione

Cat. No. B4230587
M. Wt: 331.4 g/mol
InChI Key: KYLFGXGEXMUKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. This compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-Ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione in lab experiments is its high yield of synthesis. This compound is also relatively stable, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and activity in vivo.

Future Directions

There are several future directions for the study of 1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as inflammation, pain, and epilepsy. Another direction is the study of the mechanism of action of this compound to better understand its effects on the central nervous system. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound may provide insights into its activity in vivo.

Scientific Research Applications

1-Ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-ethyl-3-[4-(4-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-21-17(22)12-16(18(21)23)20-10-8-14(9-11-20)19-13-4-6-15(24-2)7-5-13/h4-7,14,16,19H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLFGXGEXMUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione
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